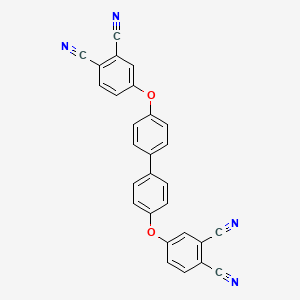
4,4'-Bis(3,4-dicyanophenoxy)biphenyl
Cat. No. B3052137
Key on ui cas rn:
38791-69-4
M. Wt: 438.4 g/mol
InChI Key: GCQXFKBSPSLVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04587325
Procedure details


A mixture containing 4,4'-biphenol 2 (5.0 g, 0.027 mol), 4-nitrophthalonitrile 3 (9.7 g, 0.056 mol) and anhydrous potassium carbonate (9.6 g, 0.070 mol) in 60 ml of dry dimethyl sulfoxide was stirred at room temperature for 24 hours. The potassium carbonate was added in three portions. At this point, the reaction mixture was slowly poured into cold, dilute hydrochloric acid (200 ml). The crude precipitate was isolated by suction filtration, washed with water until neutral and dried. Purification was achieved by recrystallization from acetone-water to afford 11.2 g (95%) of 1, m.p. 232°-235° C.






Name
Yield
95%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1(O)[CH:6]=[CH:5][C:4]([C:7]2[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=2)=[CH:3][CH:2]=1.[N+]([C:18]1[CH:19]=[C:20]([C:26]#[N:27])[C:21](=[CH:24][CH:25]=1)[C:22]#[N:23])([O-])=O.[C:28](=[O:31])([O-])[O-].[K+].[K+].Cl>CS(C)=O>[C:26]([C:20]1[CH:19]=[C:18]([CH:25]=[CH:24][C:21]=1[C:22]#[N:23])[O:13][C:10]1[CH:11]=[CH:12][C:7]([C:4]2[CH:5]=[CH:6][C:1]([O:31][C:28]3[CH:25]=[CH:24][C:21]([C:22]#[N:23])=[C:20]([C:26]#[N:27])[CH:19]=3)=[CH:2][CH:3]=2)=[CH:8][CH:9]=1)#[N:27] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)C1=CC=C(C=C1)O)O
|
|
Name
|
|
|
Quantity
|
9.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(C#N)=CC1)C#N
|
|
Name
|
|
|
Quantity
|
9.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at room temperature for 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude precipitate was isolated by suction filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water until neutral and
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was achieved by recrystallization from acetone-water
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C=1C=C(OC2=CC=C(C=C2)C2=CC=C(C=C2)OC2=CC(=C(C=C2)C#N)C#N)C=CC1C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.2 g | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 94.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
